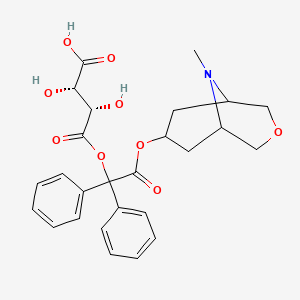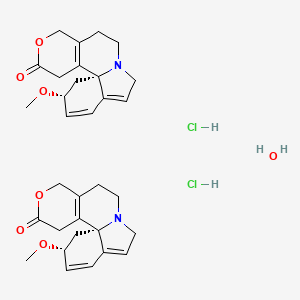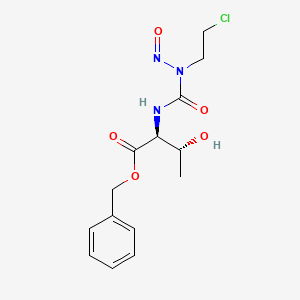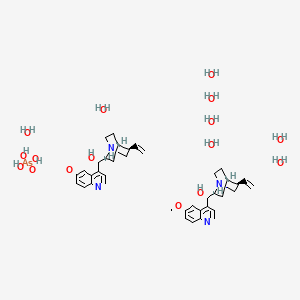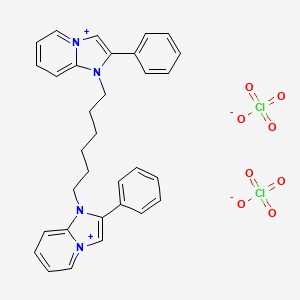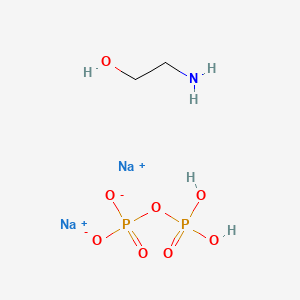
Sodium dihydrogen pyrophosphate, ethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium dihydrogen pyrophosphate, ethanolamine salt is an inorganic compound that combines the properties of sodium dihydrogen pyrophosphate and ethanolamine. This compound is known for its buffering and chelating abilities, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Sodium dihydrogen pyrophosphate is typically synthesized by heating sodium dihydrogen phosphate. The reaction is as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] For the ethanolamine salt, ethanolamine is reacted with sodium dihydrogen pyrophosphate under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production involves the thermal condensation of sodium dihydrogen phosphate, followed by the addition of ethanolamine. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation and Reduction: Sodium dihydrogen pyrophosphate can undergo oxidation and reduction reactions, although these are less common.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Formation of higher oxidation state phosphorus compounds.
Reduction: Formation of lower oxidation state phosphorus compounds.
Substitution: Formation of various substituted pyrophosphate compounds.
Chemistry:
- Used as a buffering agent in various chemical reactions.
- Acts as a chelating agent to bind metal ions.
Biology:
- Employed in biochemical assays and enzyme reactions.
- Used in the preparation of buffer solutions for biological experiments.
Medicine:
- Investigated for its potential use in drug formulations.
- Used in dental care products for its chelating properties.
Industry:
- Utilized in the food industry as a leavening agent.
- Used in water treatment processes to prevent corrosion.
作用機序
Sodium dihydrogen pyrophosphate, ethanolamine salt exerts its effects primarily through its ability to act as a buffer and chelating agent. It stabilizes pH levels in various solutions and binds to metal ions, preventing them from participating in unwanted reactions. The molecular targets include metal ions and acidic or basic groups in the solution.
類似化合物との比較
Disodium pyrophosphate: Similar buffering and chelating properties but lacks the ethanolamine component.
Tetrasodium pyrophosphate: Higher sodium content, used in different industrial applications.
Sodium hexametaphosphate: Another polyphosphate with distinct properties and uses.
Uniqueness: Sodium dihydrogen pyrophosphate, ethanolamine salt is unique due to the presence of ethanolamine, which enhances its buffering capacity and chelating ability. This makes it particularly useful in applications requiring precise pH control and metal ion binding.
特性
CAS番号 |
68413-76-3 |
|---|---|
分子式 |
C2H9NNa2O8P2 |
分子量 |
283.02 g/mol |
IUPAC名 |
disodium;2-aminoethanol;phosphono phosphate |
InChI |
InChI=1S/C2H7NO.2Na.H4O7P2/c3-1-2-4;;;1-8(2,3)7-9(4,5)6/h4H,1-3H2;;;(H2,1,2,3)(H2,4,5,6)/q;2*+1;/p-2 |
InChIキー |
VTZVKLBVEIMQSZ-UHFFFAOYSA-L |
正規SMILES |
C(CO)N.OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


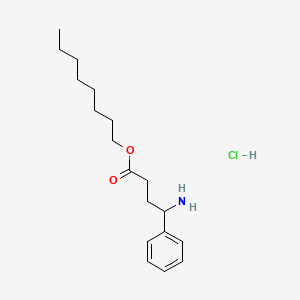
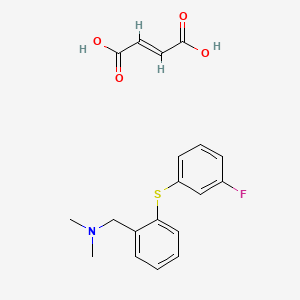
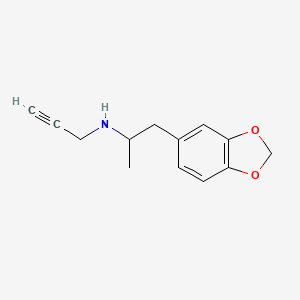

![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)



![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
